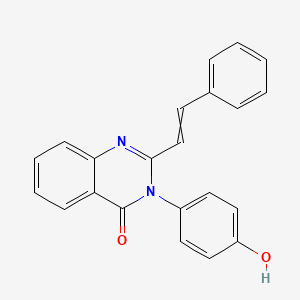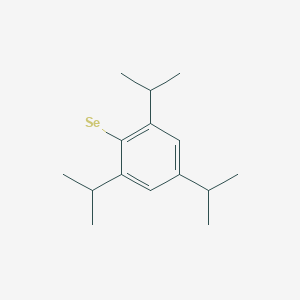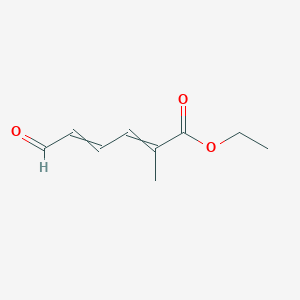![molecular formula C17H13N3 B14292934 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 124080-67-7](/img/structure/B14292934.png)
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring The presence of a methyl group at the 8th position and a phenyl group at the 1st position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through several methods. One common approach involves the Friedländer condensation, where anthranilaldehyde or its derivatives react with o-aminoacetophenones and appropriate pyrazolones . Another method includes multicomponent reactions, which offer a more straightforward and efficient route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the pyrazoloquinoline ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline include other pyrazoloquinolines and related heterocyclic compounds such as pyrazolopyridines and naphthyridines .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of the methyl and phenyl groups at specific positions can affect its reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
124080-67-7 |
|---|---|
Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
8-methyl-1-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-5-7-13-10-14-11-18-20(17(14)19-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3 |
InChI Key |
CYASQLLUOLFKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C=NN(C3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)

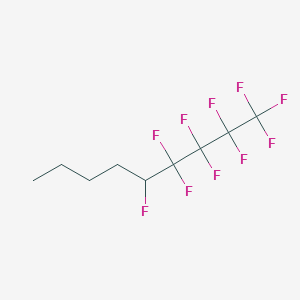

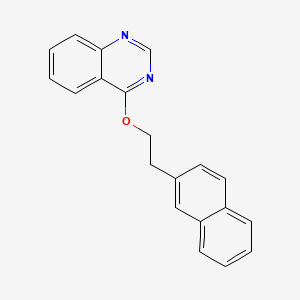
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
